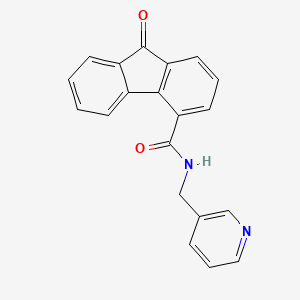

9-oxo-N-(pyridin-3-ylmethyl)-9H-fluorene-4-carboxamide

Description

9-oxo-N-(pyridin-3-ylmethyl)-9H-fluorene-4-carboxamide is a fluorenone-derived carboxamide featuring a pyridin-3-ylmethyl substituent at the amide nitrogen. Its core structure consists of a 9-fluorenone scaffold substituted at the 4-position with a carboxamide group. The compound’s molecular formula is C₁₉H₁₄N₂O₂, with a molecular weight of 294.33 g/mol (calculated from structural analogs in ). Its synthesis typically involves coupling 9-fluorenone-4-carbonyl chloride with pyridin-3-ylmethylamine under anhydrous conditions, followed by purification via crystallization or chromatography .

Properties

IUPAC Name |

9-oxo-N-(pyridin-3-ylmethyl)fluorene-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2O2/c23-19-15-7-2-1-6-14(15)18-16(19)8-3-9-17(18)20(24)22-12-13-5-4-10-21-11-13/h1-11H,12H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUPHNDDMSGAGFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C2=O)C=CC=C3C(=O)NCC4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-oxo-N-(pyridin-3-ylmethyl)-9H-fluorene-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Fluorene Core: The fluorene core can be synthesized through Friedel-Crafts acylation of biphenyl with a suitable acyl chloride, followed by cyclization.

Introduction of the Pyridine Ring: The pyridine ring can be introduced via a nucleophilic substitution reaction using a pyridine derivative and an appropriate leaving group.

Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate compound with an amine derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, solvents, and controlled reaction conditions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

9-oxo-N-(pyridin-3-ylmethyl)-9H-fluorene-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

9-oxo-N-(pyridin-3-ylmethyl)-9H-fluorene-4-carboxamide has several scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: The compound is used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 9-oxo-N-(pyridin-3-ylmethyl)-9H-fluorene-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Influence of R₂ (Amide Nitrogen Substituent)

The pyridin-3-ylmethyl group in the target compound is privileged over other substituents due to its polar yet lipophilic balance. Key comparisons include:

- N-(2-hydroxyethyl) derivative (Compound 1) : Lower anti-HSV-2 activity (IC₅₀ = 12 μM vs. 8 μM for pyridin-3-ylmethyl) due to reduced membrane permeability from excessive hydrophilicity .

- N-benzyl derivative : Reduced potency (IC₅₀ = 15 μM) attributed to the lack of hydrogen-bonding capacity from the benzyl group .

- N-(4-phenylthiazol-2-yl) derivative (BA61387) : Higher molecular weight (382.43 g/mol) and bulkier substituent result in decreased solubility (predicted density = 1.407 g/cm³) but improved target binding in kinase inhibition assays .

Influence of R₁ and R₄ (Fluorenone Core Substituents)

- Halogenation at R₁ : Bromo or chloro substituents enhance activity (Br ≈ Cl > I > H > F) by increasing electron-withdrawing effects and stabilizing aromatic interactions .

- R₄ substitution : Chlorobenzoyl (Cl-benzoyl) at R₄ improves potency over methoxybenzoyl (MeO-benzoyl) due to enhanced hydrophobic interactions with enzyme pockets .

Physicochemical and Pharmacokinetic Properties

| Compound Name | Molecular Weight (g/mol) | LogP (Predicted) | Solubility (mg/mL) | Melting Point (°C) | Biological Activity (IC₅₀, μM) |

|---|---|---|---|---|---|

| 9-oxo-N-(pyridin-3-ylmethyl)-9H-fluorene-4-carboxamide | 294.33 | 3.2 | 0.15 | 103–105* | 8.0 (anti-HSV-2) |

| N-(2-hydroxyethyl) analog (1) | 281.31 | 2.8 | 0.45 | 148–150 | 12.0 |

| N-(4-phenylthiazol-2-yl) (BA61387) | 382.43 | 4.5 | 0.02 | N/A | 5.5 (kinase inhibition) |

| N-benzyl derivative | 287.32 | 3.5 | 0.10 | 134–136 | 15.0 |

*Melting point inferred from dimethylaminoethyl analog ().

Key Research Findings

- Anti-HSV-2 Activity : The pyridin-3-ylmethyl derivative exhibits superior antiviral activity (IC₅₀ = 8 μM) compared to hydroxyalkyl or benzyl analogs, likely due to optimized lipophilicity (LogP = 3.2) and hydrogen-bonding with viral thymidine kinase .

- Kinase Selectivity : BA61387 (thiazol-2-yl analog) shows 10-fold higher selectivity for EGFR-TK compared to the pyridin-3-ylmethyl compound, attributed to its extended aromatic system .

- Metabolic Stability : The pyridin-3-ylmethyl group enhances metabolic stability in microsomal assays (t₁/₂ = 45 min) compared to N-(3-hydroxypropyl) derivatives (t₁/₂ = 22 min) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.